H-Cys-lys-asn-phe-phe-trp-lys-thr-OH

Description

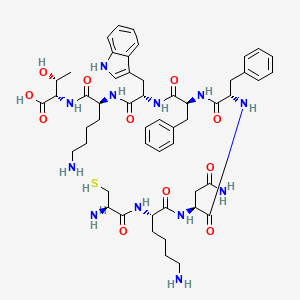

Structure

2D Structure

Properties

Molecular Formula |

C52H72N12O11S |

|---|---|

Molecular Weight |

1073.3 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C52H72N12O11S/c1-30(65)44(52(74)75)64-47(69)38(21-11-13-23-54)59-50(72)41(26-33-28-57-36-19-9-8-18-34(33)36)62-49(71)40(25-32-16-6-3-7-17-32)60-48(70)39(24-31-14-4-2-5-15-31)61-51(73)42(27-43(56)66)63-46(68)37(20-10-12-22-53)58-45(67)35(55)29-76/h2-9,14-19,28,30,35,37-42,44,57,65,76H,10-13,20-27,29,53-55H2,1H3,(H2,56,66)(H,58,67)(H,59,72)(H,60,70)(H,61,73)(H,62,71)(H,63,68)(H,64,69)(H,74,75)/t30-,35+,37+,38+,39+,40+,41+,42+,44+/m1/s1 |

InChI Key |

NXKPSJBXWYFMKT-LWTFXWKPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O |

Origin of Product |

United States |

Chemical Synthesis and Production Methodologies for H Cys Lys Asn Phe Phe Trp Lys Thr Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches for Linear Peptide Assembly

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing H-Cys-lys-asn-phe-phe-trp-lys-thr-OH. chempep.com This technique involves covalently attaching the C-terminal amino acid, Threonine (Thr), to an insoluble polymeric support (resin) and sequentially adding the subsequent amino acids in the chain. chempep.comrsc.org This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps, a significant advantage over solution-phase methods. chempep.combiosynth.com The entire process can be automated, which allows for the efficient and rapid synthesis of the peptide chain. luxembourg-bio.comaltabioscience.com

Fmoc/tBu Chemistry Protocols and Optimization

The most widely adopted strategy for the SPPS of this peptide is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.govcsic.es This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid and acid-labile tert-butyl (tBu) or trityl (Trt) based groups for the permanent protection of reactive amino acid side chains. altabioscience.comcsic.espeptide.com This orthogonal protection scheme is a key advantage, as it allows for the selective removal of the Fmoc group at each step without affecting the side-chain protecting groups. altabioscience.compeptide.com

The standard protocol involves the following iterative steps:

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). csic.esscielo.org.mx

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene byproduct. scielo.org.mx

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. csic.es

Washing: The resin is washed again to remove excess reagents and byproducts. biosynth.com

This cycle is repeated until the entire peptide sequence is assembled. luxembourg-bio.com Optimization of this process is crucial for achieving high purity and yield, especially for a complex sequence containing sensitive residues like Cysteine (Cys) and Tryptophan (Trp). Factors such as coupling times, reagent concentrations, and the choice of solvents can be fine-tuned to minimize side reactions like aggregation and incomplete coupling. unifi.it For instance, using greener solvent alternatives to DMF and NMP is an area of active research to improve the sustainability of the process. csic.esrsc.org

Selection and Functionalization of Polymeric Resins

Commonly Used Resins:

Wang Resin: This is a widely used resin for producing C-terminal acid peptides under the Fmoc/tBu strategy. iris-biotech.defluorochem.co.uk The peptide is cleaved from the Wang resin using a moderately strong acid treatment, typically 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). iris-biotech.de

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions (e.g., 1-3% TFA). iris-biotech.debiotage.com This is particularly advantageous for producing protected peptide fragments or for sequences containing acid-sensitive residues. chempep.combiotage.com It is also recommended for peptides with C-terminal residues prone to racemization, such as Cysteine. biosynth.com

The process of attaching the first amino acid to the resin is known as functionalization or loading. The loading capacity, expressed in mmol/g, is an important characteristic of the resin that needs to be considered. chempep.com The functionalization of the resin is a critical step that governs the entire synthetic process. acs.orgresearchgate.netnih.gov

| Resin Type | Typical Application | Cleavage Condition | Key Advantages |

|---|---|---|---|

| Wang Resin | Synthesis of C-terminal acid peptides | Moderate acid (e.g., 50% TFA) iris-biotech.de | Widely used, good stability. iris-biotech.deseplite.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Synthesis of C-terminal acid peptides and protected fragments | Very mild acid (e.g., 1-3% TFA) iris-biotech.debiotage.com | Minimizes side reactions, suitable for acid-sensitive peptides. iris-biotech.debiotage.com |

| Rink Amide Resin | Synthesis of C-terminal amide peptides | Strong acid (e.g., concentrated TFA) biotage.com | Produces stable peptide amides. fluorochem.co.ukbiotage.com |

Amino Acid Coupling Strategies and Reagent Selection (e.g., Carbodiimides, Uronium Salts)

The formation of the peptide bond between two amino acids requires the activation of the carboxylic acid group of the incoming amino acid. iris-biotech.de This is achieved using coupling reagents. nih.gov The choice of coupling reagent is critical for ensuring efficient and racemization-free bond formation. bachem.com

Major Classes of Coupling Reagents:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are traditional coupling agents. nih.govbachem.com They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue (HOAt) to improve efficiency and suppress side reactions. luxembourg-bio.comnih.gov

Uronium/Aminium Salts: These are considered among the most powerful and widely used coupling reagents in modern SPPS. luxembourg-bio.comnih.gov Examples include HBTU, HATU, and HCTU. nih.gov These reagents react with the carboxylic acid to form a highly reactive species that readily couples with the amine. sigmaaldrich.com COMU is another notable uronium salt that offers high reactivity and solubility. luxembourg-bio.comiris-biotech.de

Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective. sigmaaldrich.com They are known for their high solubility in common SPPS solvents. sigmaaldrich.com

The selection of the coupling reagent can be optimized for specific "difficult couplings," such as those involving sterically hindered amino acids or sequences prone to aggregation. sigmaaldrich.com For example, HATU is often employed for such challenging couplings due to its high reactivity. bachem.comsigmaaldrich.com

| Coupling Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC bachem.com | Often used with additives like HOBt or HOAt to enhance performance. luxembourg-bio.comnih.gov |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU nih.gov | Highly efficient and widely used in modern SPPS. luxembourg-bio.comnih.gov |

| Phosphonium Salts | PyBOP, PyAOP sigmaaldrich.com | High solubility and effectiveness. sigmaaldrich.com |

Protection Group Chemistry for Trifunctional Amino Acid Side Chains (Cys, Lys, Asn, Trp, Thr)

The side chains of several amino acids in the target peptide sequence contain reactive functional groups that must be protected during synthesis to prevent unwanted side reactions. altabioscience.comresearchgate.net The choice of protecting groups is dictated by the Fmoc/tBu strategy, meaning they must be stable to the basic conditions used for Fmoc removal but readily cleaved by strong acid during the final deprotection step. altabioscience.com

Side-Chain Protecting Groups for the Amino Acids in this compound:

Cysteine (Cys): The thiol group of Cysteine is highly nucleophilic and prone to oxidation. The Trityl (Trt) group is a common and cost-effective choice for its protection. sigmaaldrich.com It is labile to TFA and is removed during the final cleavage step. sigmaaldrich.com

Lysine (B10760008) (Lys): The ε-amino group of Lysine is protected with the tert-butoxycarbonyl (Boc) group, which is cleaved by TFA. iris-biotech.de

Asparagine (Asn): The side-chain amide of Asparagine can be protected with the Trityl (Trt) group to prevent dehydration and other side reactions, particularly aspartimide formation. iris-biotech.denih.gov

Tryptophan (Trp): The indole (B1671886) ring of Tryptophan is susceptible to oxidation and alkylation during cleavage. thermofisher.com Protecting the indole nitrogen with the tert-butoxycarbonyl (Boc) group is strongly recommended to prevent these side reactions. sigmaaldrich.compeptide.com

Threonine (Thr): The hydroxyl group of Threonine is protected with the tert-butyl (tBu) ether, which is removed during the final TFA cleavage. iris-biotech.depeptide.com

| Amino Acid | Side Chain Functional Group | Common Protecting Group | Cleavage Condition |

|---|---|---|---|

| Cysteine (Cys) | Thiol (-SH) | Trityl (Trt) sigmaaldrich.com | TFA sigmaaldrich.com |

| Lysine (Lys) | Amine (-NH2) | tert-butoxycarbonyl (Boc) iris-biotech.de | TFA iris-biotech.de |

| Asparagine (Asn) | Amide (-CONH2) | Trityl (Trt) iris-biotech.de | TFA iris-biotech.de |

| Tryptophan (Trp) | Indole | tert-butoxycarbonyl (Boc) sigmaaldrich.compeptide.com | TFA sigmaaldrich.com |

| Threonine (Thr) | Hydroxyl (-OH) | tert-butyl (tBu) iris-biotech.depeptide.com | TFA iris-biotech.de |

Cleavage and Global Deprotection Protocols

Once the peptide chain is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all the side-chain protecting groups. sigmaaldrich.com This process, known as global deprotection, is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com

During this acidic treatment, highly reactive cationic species are generated from the cleavage of the protecting groups. sigmaaldrich.com These cations can react with nucleophilic residues in the peptide, particularly Tryptophan and Cysteine, leading to undesired modifications. peptide.comsigmaaldrich.com To prevent these side reactions, "scavengers" are added to the cleavage cocktail. sigmaaldrich.com

For a peptide containing Cys and Trp, a carefully formulated cleavage cocktail is essential. A common and effective cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.compeptide.com Another widely used and less odorous option is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. sigmaaldrich.com TIS is particularly effective at scavenging the trityl cations released from Cys and Asn. rsc.orgsigmaaldrich.com The use of Fmoc-Trp(Boc)-OH during synthesis significantly reduces the risk of tryptophan modification during cleavage. sigmaaldrich.com

After cleavage, the crude peptide is typically precipitated from the TFA solution by adding cold diethyl ether, collected by filtration or centrifugation, and then washed to remove residual scavengers. thermofisher.compeptide.com

Solution-Phase Peptide Synthesis Considerations

While SPPS is the dominant method, solution-phase peptide synthesis (SolPS) remains a viable, albeit more classical, approach. fiveable.melibretexts.org In SolPS, the peptide is synthesized sequentially in a homogeneous solution, with purification of the intermediate peptide at each step. fiveable.menih.gov This method can be advantageous for the synthesis of very small peptides or for large-scale industrial production where the cost of the solid support can be a factor. luxembourg-bio.com

A key strategy in SolPS is the use of protecting groups for the N-terminal amine and the C-terminal carboxyl group, as well as for reactive side chains, to ensure specific peptide bond formation. libretexts.org The coupling of amino acids is facilitated by the same types of activating reagents used in SPPS, such as carbodiimides and uronium salts. fiveable.memdpi.com

A significant challenge in SolPS is the purification of the peptide intermediates after each coupling step. nih.gov However, recent advancements, such as the Group-Assisted Purification (GAP) chemistry, aim to simplify this process by avoiding traditional chromatographic purification. nih.gov For longer peptides like this compound, a fragment condensation approach in solution could be considered, where smaller, protected peptide fragments are synthesized and then coupled together. acs.org While SolPS offers flexibility in reaction conditions, it is generally more labor-intensive and time-consuming than SPPS for the synthesis of long peptides. fiveable.me

Hybrid Synthesis Strategies for Complex Peptide Constructs

A common hybrid strategy involves synthesizing protected peptide fragments using SPPS, which allows for the rapid and efficient assembly of smaller peptide chains on a solid support. neulandlabs.comnih.gov These fragments, typically 5 to 8 amino acids in length, can then be purified and subsequently coupled together in solution (LPPS) to form the final, full-length peptide. neulandlabs.com This convergent approach minimizes the accumulation of side products that can occur during a single, long linear synthesis on a solid support. nih.govwikipedia.orgscholarsresearchlibrary.com

For the target peptide, a potential hybrid synthesis could involve the creation of two separate fragments, for instance, H-Cys(Trt)-Lys(Boc)-Asn(Trt)-Phe-OH and H-Phe-Trp(Boc)-Lys(Boc)-Thr(tBu)-OH. These fragments would be synthesized on a resin, cleaved while maintaining side-chain protecting groups, purified, and then coupled in solution.

Native Chemical Ligation (NCL) is a prominent chemoselective ligation method that can be employed in a hybrid or convergent strategy. nih.govwikipedia.orgnih.gov NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal Cysteine residue. nih.govwikipedia.org This reaction forms a native peptide bond at the ligation site. nih.govnih.gov Given that the target peptide has an N-terminal Cysteine, it is an ideal candidate for an NCL-based approach. A fragment such as H-Cys-lys-asn-phe-thioester could be synthesized and then ligated with the remaining fragment, H-phe-trp-lys-thr-OH.

The table below outlines a comparison of different synthesis strategies.

| Synthesis Strategy | Description | Advantages for this compound |

| Linear SPPS | Stepwise addition of amino acids on a solid support. bachem.com | Simplicity of automation and purification of the final product. |

| Linear LPPS | Stepwise addition of amino acids in solution. | Scalable and potentially more cost-effective for large quantities. neulandlabs.com |

| Convergent/Hybrid | Synthesis of peptide fragments which are then coupled. wikipedia.orgscholarsresearchlibrary.com | Higher overall yield for complex sequences, easier purification of intermediates. aiche.org |

| Native Chemical Ligation (NCL) | A specific type of convergent synthesis involving a C-terminal thioester and an N-terminal Cysteine. nih.govwikipedia.org | Highly efficient and specific ligation at the Cys residue, forming a native peptide bond. nih.gov |

Purification Techniques for Crude this compound

Following synthesis, the crude peptide product contains the target molecule along with various impurities such as truncated or deletion sequences, and incompletely deprotected peptides. bachem.com Therefore, robust purification techniques are essential to obtain a highly pure final product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and effective method for the purification of synthetic peptides. bachem.comgilson.compepdd.com This technique separates molecules based on their hydrophobicity. gilson.com The crude peptide mixture is loaded onto a column containing a non-polar stationary phase (e.g., silica (B1680970) modified with C18 or C8 alkyl chains), and a polar mobile phase is used for elution. bachem.com

For the purification of this compound, a C18 column is generally a suitable choice due to the presence of several hydrophobic residues (Phe, Trp). biotage.com However, for very hydrophobic peptides, a C4 column might be considered to reduce retention time and improve peak shape. biotage.com

The mobile phase typically consists of a two-solvent system:

Solvent A: An aqueous solution, often containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. hplc.eu

Solvent B: An organic solvent, most commonly acetonitrile (B52724) (ACN), also containing the ion-pairing agent. bachem.com

A gradient elution is employed, where the concentration of Solvent B is gradually increased over time. This causes the more hydrophobic peptides to elute from the column as the mobile phase becomes less polar. pepdd.com The elution of the peptide is monitored by UV absorbance, typically at 210-220 nm. bachem.com

To obtain high-purity this compound suitable for research applications, preparative RP-HPLC is employed. This involves using larger columns (with internal diameters from 9.4 mm up to several centimeters) to handle larger sample loads, from milligrams to grams. harvardapparatus.comnih.gov

Key considerations for preparative chromatography include:

Column Loading: The amount of crude peptide loaded onto the column must be optimized to achieve good separation without overloading the column, which can lead to poor resolution. shimadzu.com

Gradient Optimization: The gradient slope is often shallower in preparative runs compared to analytical runs to maximize the separation between the target peptide and closely eluting impurities. hplc.eubiotage.com

Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed by analytical HPLC and mass spectrometry to identify those containing the pure target peptide. nih.gov

Lyophilization: The pure fractions are pooled and lyophilized (freeze-dried) to remove the solvents and obtain the final peptide as a stable powder. bachem.com

The following table summarizes typical parameters for RP-HPLC purification.

| Parameter | Analytical RP-HPLC | Preparative RP-HPLC |

| Column I.D. | 2.1 - 4.6 mm | > 9.4 mm |

| Stationary Phase | C18, C8 | C18, C8, C4 |

| Particle Size | 1.7 - 5 µm | 5 - 15 µm |

| Flow Rate | 0.2 - 1.0 mL/min | Variable, dependent on column size |

| Sample Load | Micrograms | Milligrams to Grams |

| Gradient | Steeper | Shallower for better resolution |

Considerations for Academic Scale-Up and Production for Research Applications

Scaling up the synthesis of this compound from a small, discovery scale to a larger, academic research scale (milligrams to grams) presents several challenges and considerations. pharmaceuticalonline.comsterlingpharmasolutions.com

Choice of Synthesis Strategy: While manual SPPS might be suitable for initial small-scale synthesis, automated synthesizers are often employed for larger scales to ensure consistency and reduce manual labor. nih.govbioduro.com For a peptide of this length, SPPS remains a viable and common strategy for academic scale-up. bachem.comambiopharm.com

Reagent and Solvent Consumption: Scaling up significantly increases the consumption of amino acids, coupling reagents, and solvents. This has cost implications and also raises concerns about waste disposal and the sustainability of the process. gappeptides.combiomatik.com The efficiency of each coupling and deprotection step becomes critical to maximize yield and minimize waste. gyrosproteintechnologies.com

Process Optimization: Each step of the synthesis, from coupling times and temperatures to washing procedures, may need to be re-optimized for the larger scale to maintain high purity and yield. gyrosproteintechnologies.com For instance, heat transfer and mixing can become limiting factors in larger reaction vessels. gappeptides.com

Purification Scale-Up: Moving from analytical to preparative HPLC requires careful method translation. The loading capacity of the preparative column must be determined, and the gradient profile adjusted to maintain separation efficiency. nih.govshimadzu.com The increased volume of HPLC solvents also adds to the cost and environmental impact of the process. acs.org

Quality Control: Robust analytical methods, including analytical HPLC and mass spectrometry, are crucial at all stages to monitor the synthesis and confirm the purity and identity of the final product. gyrosproteintechnologies.com

The goal of academic scale-up is to produce a sufficient quantity of the peptide with the required purity for research applications, such as in vitro assays or structural studies, in a time- and cost-effective manner. sterlingpharmasolutions.com

Advanced Analytical Characterization of H Cys Lys Asn Phe Phe Trp Lys Thr Oh

Mass Spectrometry for Molecular Identity and Purity Confirmation

Mass spectrometry (MS) is an indispensable tool for the analysis of synthetic peptides, providing precise molecular weight information and enabling sequence verification. nih.govgenosphere-biotech.com Soft ionization techniques are required for thermolabile molecules like peptides, with Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being the most common approaches. genosphere-biotech.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight of synthetic peptides. nih.govyale.edu In ESI-MS, the peptide in solution is aerosolized and ionized, typically forming multiply charged ions ([M+nH]ⁿ⁺). genosphere-biotech.comyale.edu This multiple charging phenomenon allows for the analysis of high molecular weight compounds on mass spectrometers with a lower mass-to-charge (m/z) range. yale.edu

For H-Cys-lys-asn-phe-phe-trp-lys-thr-OH, the theoretical monoisotopic mass is 1083.52 Da. In an ESI-MS spectrum, this would be represented by a series of peaks corresponding to different charge states. The analysis not only confirms the molecular weight of the target peptide but also gives an indication of sample purity. yale.edu

Table 1: Illustrative ESI-MS Data for this compound

| Observed m/z | Charge State (z) | Calculated Molecular Weight (Da) |

| 1084.53 | 1 | 1083.52 |

| 542.77 | 2 | 1083.53 |

| 362.18 | 3 | 1083.53 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another key technique for peptide analysis. In this method, the peptide is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide, typically as a singly protonated molecule ([M+H]⁺). genosphere-biotech.com MALDI-TOF MS is known for its high sensitivity and is particularly useful for analyzing complex peptide mixtures and for the rapid screening of synthesis products. nih.govapmaldi.com

The presence of tryptophan in the peptide sequence can be advantageous for MALDI analysis, as its chromophoric nature can aid in the ionization process. researchgate.net For this compound, a MALDI-TOF spectrum would be expected to show a dominant peak corresponding to the [M+H]⁺ ion.

Table 2: Illustrative MALDI-TOF MS Data for this compound

| Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 1084.53 | 1084.55 | 18.4 |

| [M+Na]⁺ | 1106.51 | 1106.53 | 18.1 |

| [M+K]⁺ | 1122.48 | 1122.50 | 17.8 |

Tandem mass spectrometry (MS/MS) is the gold standard for confirming the amino acid sequence of a peptide. nih.govlcms.cz In a typical MS/MS experiment, the precursor ion of the peptide (e.g., the [M+H]⁺ ion) is isolated and then fragmented by collision-induced dissociation (CID). libretexts.orguci.edu This fragmentation predominantly occurs at the peptide bonds, generating a series of characteristic fragment ions known as b and y ions. libretexts.orgnonlinear.comasdlib.org The b ions contain the N-terminus of the peptide, while the y ions contain the C-terminus. libretexts.orgnonlinear.comasdlib.org

The mass difference between consecutive b or y ions corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. libretexts.orgasdlib.org The presence of lysine (B10760008) residues can lead to strong y-ion series, while phenylalanine and tryptophan can result in characteristic immonium ions. matrixscience.comosu.edu

Table 3: Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺ = 1084.53 Da)

| Fragment Ion | Calculated m/z | Fragment Ion | Calculated m/z |

| b₁ | 104.03 | y₁ | 120.07 |

| b₂ | 232.13 | y₂ | 248.16 |

| b₃ | 346.17 | y₃ | 434.25 |

| b₄ | 493.24 | y₄ | 581.32 |

| b₅ | 640.31 | y₅ | 728.39 |

| b₆ | 826.40 | y₆ | 842.43 |

| b₇ | 954.50 | y₇ | 970.52 |

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for determining the purity of synthetic peptides and for identifying and quantifying any impurities. pepdd.comalmacgroup.com These impurities can include deletion sequences, truncated sequences, or by-products from the synthesis and cleavage steps. almacgroup.comalmacgroup.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the analysis and purification of synthetic peptides. pepdd.comlcms.cz The separation is based on the hydrophobicity of the peptide. creative-proteomics.com A non-polar stationary phase (typically C18) is used with a polar mobile phase, and the peptides are eluted with an increasing gradient of an organic solvent like acetonitrile (B52724). lcms.cz

The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram, typically detected by UV absorbance at 210-230 nm. pepdd.comalmacgroup.com

Table 4: Illustrative RP-HPLC Purity Analysis of this compound

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 12.5 | 1.2 | Impurity 1 (e.g., deletion sequence) |

| 2 | 14.8 | 97.5 | This compound |

| 3 | 16.2 | 1.3 | Impurity 2 (e.g., oxidation product) |

Ultra-High Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and improved sensitivity. almacgroup.comalmacgroup.com This makes UPLC particularly well-suited for the detailed impurity profiling of synthetic peptides, where closely related impurities need to be resolved from the main product. lcms.czwaters.comlcms.cz The enhanced resolution allows for the detection and quantification of even minor impurities that might be missed by conventional HPLC. lcms.cz

Table 5: Illustrative UPLC Impurity Profile of this compound

| Retention Time (min) | Area (%) | Potential Impurity |

| 8.1 | 0.8 | Deletion of Thr |

| 8.5 | 97.2 | This compound |

| 8.9 | 0.5 | Oxidized Trp |

| 9.2 | 1.5 | Dimer |

Size-Exclusion Chromatography (SEC) for Aggregation Assessment

Size-Exclusion Chromatography (SEC) is a powerful technique for the qualitative and quantitative evaluation of peptide and protein aggregates. nih.gov The principle of SEC is based on the differential elution of molecules from a porous chromatography matrix according to their hydrodynamic size. nih.gov Larger molecules, such as aggregates, are excluded from the pores of the stationary phase and thus travel a shorter path, eluting first. researchgate.net Smaller molecules, like the monomeric peptide, can enter the pores, resulting in a longer retention time. researchgate.net

For this compound, SEC is a primary method to monitor and quantify the presence of dimers and higher-order aggregates, which are critical quality attributes. The formation of aggregates can impact the peptide's biological activity and potentially lead to adverse effects. A typical SEC method for this peptide would utilize a column with a pore size appropriate for separating the monomer from potential oligomers. The mobile phase is designed to be mild and non-denaturing to minimize any impact on the peptide's conformational state during analysis. nih.gov

Method development in SEC involves optimizing parameters such as mobile phase composition (pH, ionic strength), flow rate, and column temperature to achieve the best resolution between the monomer and aggregate peaks. nih.govchromatographyonline.com Detection is commonly performed using ultraviolet (UV) absorbance at 214 nm or 280 nm, the latter being sensitive to the tryptophan and phenylalanine residues in the peptide sequence.

| Species | Retention Time (min) | Peak Area (%) | Molecular Weight (Da) (by MALS) |

|---|---|---|---|

| Aggregate | 8.5 | 1.2 | ~2386 |

| Monomer | 10.2 | 98.8 | ~1193 |

Capillary Electrophoresis (CE) for Charge Homogeneity

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a high-resolution technique used to assess the charge heterogeneity of peptides and proteins. nih.govsciex.com Charge variants can arise from various modifications such as deamidation (e.g., of asparagine), oxidation, or incomplete removal of protecting groups during synthesis. These modifications alter the net charge of the peptide, which can affect its structure and function.

In CZE, a sample is introduced into a narrow-bore capillary filled with a background electrolyte (BGE). nih.gov When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities depending on their charge-to-size ratio. sciex.com For this compound, which has two basic lysine residues, CZE can effectively separate the main peptide from acidic or basic variants.

The development of a CZE method involves the careful selection of the BGE's pH, composition, and concentration, as well as capillary dimensions and temperature. nih.gov At a pH below the isoelectric point (pI) of the peptide, it will be positively charged and migrate towards the cathode. Acidic variants (e.g., resulting from deamidation of the asparagine residue) will have a lower net positive charge and migrate more slowly than the main peak.

| Peak Identity | Migration Time (min) | Corrected Peak Area (%) |

|---|---|---|

| Acidic Variant 1 (deamidated) | 11.5 | 2.1 |

| Main Peak | 10.8 | 97.5 |

| Basic Variant 1 | 10.2 | 0.4 |

Quantitative Amino Acid Analysis (AAA) for Accurate Peptide Content Determination

Quantitative Amino Acid Analysis (AAA) is a fundamental method for determining the total peptide content and confirming the amino acid composition of a peptide sample. nih.gov This technique is considered a gold standard for peptide quantification because it is a direct measurement method, independent of the peptide's secondary structure or aggregation state. nih.gov

The AAA procedure involves the complete hydrolysis of the peptide into its constituent amino acids, typically using strong acid (e.g., 6 M HCl) at high temperatures. thermofisher.com Following hydrolysis, the individual amino acids are separated, detected, and quantified. nih.gov The separation is often achieved by ion-exchange chromatography or reversed-phase liquid chromatography, followed by post-column or pre-column derivatization to allow for sensitive detection (e.g., with ninhydrin or phenylisothiocyanate, respectively). nih.gov

For this compound, AAA is used to verify the molar ratios of the constituent amino acids. It is important to note that some amino acids are susceptible to degradation during acid hydrolysis (e.g., Tryptophan, Cysteine) or are released slowly from the peptide backbone (e.g., Valine, Isoleucine). thermofisher.com Therefore, specific hydrolysis conditions and correction factors may be necessary to obtain accurate results. The asparagine (Asn) residue will be converted to aspartic acid (Asp) during acid hydrolysis. thermofisher.com The total peptide mass in a sample is then calculated from the quantities of the individual amino acids.

| Amino Acid | Expected Ratio | Observed Ratio |

|---|---|---|

| Aspartic Acid (from Asn) | 1 | 1.02 |

| Threonine | 1 | 0.97 |

| Lysine | 2 | 1.99 |

| Phenylalanine | 2 | 2.01 |

| Cysteine | 1 | 0.91 |

| Tryptophan | 1 | 0.89 |

| *Requires special hydrolysis/analytical conditions for accurate quantification. |

Spectroscopic Techniques for Structural Purity and Conformational States

Spectroscopic methods are indispensable for investigating the higher-order structure of peptides, which is crucial for their biological function. Techniques such as Circular Dichroism and Nuclear Magnetic Resonance spectroscopy provide detailed insights into the secondary and tertiary structure of this compound in solution.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of peptides and proteins in solution. nih.gov The method is based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. nih.gov The peptide backbone amides, in their ordered arrangements within secondary structures like α-helices and β-sheets, give rise to characteristic CD spectra in the far-UV region (190-250 nm). researchgate.net

For this compound, which is a relatively short peptide, the CD spectrum can indicate the presence of any ordered secondary structure or if it exists predominantly as a random coil. An α-helical structure is characterized by negative bands around 222 nm and 208 nm and a positive band around 192 nm. icdst.org A β-sheet structure shows a negative band around 218 nm and a positive band around 195 nm. icdst.org A random coil conformation typically displays a strong negative band around 200 nm. nih.gov By analyzing the CD spectrum, one can estimate the percentage of each secondary structure element present.

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

|---|---|

| α-Helix | Negative at ~222 and ~208, Positive at ~192 |

| β-Sheet | Negative at ~218, Positive at ~195 |

| Random Coil | Negative at ~198 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. bu.edu It relies on the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁵N). msu.edu The key parameters in an NMR spectrum are the chemical shift, spin-spin coupling constants, and the Nuclear Overhauser Effect (NOE). libretexts.org

The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing information about the type of atom and its neighboring atoms. bu.edu For this compound, a one-dimensional ¹H NMR spectrum would show a series of peaks, with the area of each peak being proportional to the number of protons it represents. technologynetworks.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify protons that are coupled through chemical bonds, which helps in assigning the signals to specific amino acid residues in the peptide sequence. nih.gov

The NOE provides information about protons that are close to each other in space (typically < 5 Å), regardless of whether they are close in the primary sequence. technologynetworks.com By collecting a set of distance restraints from NOE data, along with dihedral angle restraints from coupling constants, a three-dimensional model of the peptide's solution conformation can be calculated.

| Proton Type | Typical Chemical Shift Range (ppm) |

|---|---|

| Amide (NH) | 7.5 - 9.0 |

| Aromatic (Trp, Phe) | 6.5 - 8.0 |

| Alpha (α-CH) | 3.5 - 4.5 |

| Side Chain (e.g., Lys CH₂, Thr CH₃) | 0.8 - 3.2 |

Analytical Methods Development and Quality Control

The development and validation of robust analytical methods are fundamental to the quality control (QC) of peptide products like this compound. The goal of method development is to create procedures that are specific, sensitive, accurate, and reproducible for their intended purpose, which is to monitor critical quality attributes of the peptide. chromatographyonline.com

The lifecycle of an analytical method involves several stages, starting from method development, followed by qualification or validation, and finally, routine use in a QC environment. pda.org During development, various parameters of the analytical techniques described above (SEC, CE, AAA, etc.) are systematically investigated to find the optimal conditions.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This involves assessing parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of analyte for which the method has been shown to have suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Assessment of Peptide Stability in Research Matrices

The stability of the peptide this compound, a compound often studied in the context of its therapeutic analogue, octreotide (B344500), is a critical parameter for its characterization and use in research. Understanding its degradation pathways and stability profile in various matrices is essential for the development of analytical methods and for ensuring the reliability of experimental results.

Forced Degradation Studies (e.g., Oxidation, Hydrolysis, Proteolysis)

Forced degradation, or stress testing, is crucial for identifying the potential degradation products and understanding the chemical reactivity of peptides like this compound. nsf.gov These studies expose the peptide to conditions more severe than its intended storage to accelerate the rate of degradation. nsf.govnih.gov

Key degradation pathways for similar peptides, such as octreotide, have been identified through these studies and include hydrolysis, oxidation, and disulfide bond cleavage. nsf.govnih.gov Under conditions of acidic and alkaline stress, hydrolysis of the amide bonds within the peptide ring is a primary degradation route. researchgate.net Neutral degradation has been observed to proceed through the cleavage of the exocyclic N-((2R,3R)-1,3-dihydroxybutan-2-yl) amide bond. researchgate.net A previously unknown degradation pathway involving the desulfurization of the Cys-Cys disulfide bond has also been identified under alkaline conditions. researchgate.net

A rapid method for studying peptide degradation involves the use of levitated aqueous microdroplets, which can accelerate degradation reactions, allowing for the study of major pathways like deamidation, disulfide bond cleavage, peptide bond hydrolysis, and oxidation in a matter of minutes. nsf.govnih.gov For instance, studies on octreotide have shown it to be more stable under acidic stress compared to basic stress. nsf.gov

The presence of certain substances, such as sodium bisulfite (SBS), can also significantly impact the degradation of octreotide. jst.go.jpnih.gov The degradation is accelerated with increasing concentrations of SBS, primarily through hydrolysis rather than cleavage of the disulfide bond. jst.go.jp

Table 1: Summary of Forced Degradation Pathways for Related Peptides

| Stress Condition | Primary Degradation Pathway | Resulting Products |

|---|---|---|

| Acidic | Hydrolysis of ring amide bond | Linear peptide fragments |

| Alkaline | Hydrolysis of ring amide bond, Desulfurization of Cys-Cys disulfide bond | Linear peptide fragments, desulfurized peptide |

| Neutral | Cleavage of exocyclic amide bond | [des-Thr-ol]8-octreotide |

| Oxidative | Oxidation of susceptible residues (e.g., Trp, Cys) | Oxidized peptide variants |

Stability in Aqueous Solutions and Biological Buffers

The stability of this compound and its analogues in aqueous solutions is highly dependent on the pH of the medium. koreascience.or.krresearchgate.netkoreascience.kr Studies on octreotide acetate in aqueous solutions across a pH range of 2.5 to 9.0 have shown that the degradation generally follows first-order kinetics. koreascience.or.krresearchgate.netkoreascience.kr The most favorable stability for octreotide is observed at a pH of 4. koreascience.or.krresearchgate.netkoreascience.kr

The rate of hydrolysis is accelerated by pH, and it has been concluded that specific hydroxide-ion-catalyzed degradation occurs in the pH range of 4.0 to 7.0. jst.go.jpnih.gov The stability of octreotide in a mixed infusion is influenced by both pH and the concentration of additives like sodium bisulfite. jst.go.jpnih.gov

The formation of acylated peptide impurities is another stability concern, particularly in the context of certain delivery systems like poly(lactide-co-glycolide) (PLGA) formulations. nih.gov The interaction with PLGA can lead to the formation of acylated octreotides, and this process is also pH-dependent. scispace.com At a pH of 7.4, a significant amount of octreotide adsorbs to PLGA, leading to the production of acylated forms. scispace.com However, at a lower pH of 4, this interaction and the subsequent acylation are significantly inhibited. scispace.com

Table 2: Half-life of Octreotide Acetate at 55°C in Various Aqueous Buffers

| pH | Buffer | Half-life (days) |

|---|---|---|

| 2.5 | Not specified | 27.1 |

| 4.0 | Acetate buffer | 60.3 |

| 7.4 | Phosphate buffer | 4.6 |

| 9.0 | Not specified | 1.2 |

Data sourced from a study on the stability of octreotide acetate in aqueous solutions. koreascience.kr

The stability of compounded octreotide solutions for injection has also been assessed. When stored in polypropylene syringes at 3°C and protected from light, the concentration of octreotide can decrease below the 90% threshold by 22 days. inpharmd.com At 23°C, stability for up to 15 days is observed when protected from light. inpharmd.com

Structural Elucidation and Conformational Analysis of H Cys Lys Asn Phe Phe Trp Lys Thr Oh

Primary Sequence Confirmation and Identification of Potential Modifications

Confirming the primary amino acid sequence and identifying any modifications are the foundational steps in characterizing the peptide H-Cys-lys-asn-phe-phe-trp-lys-thr-OH. This process relies on a combination of advanced analytical techniques.

De Novo Sequencing by Mass Spectrometry

De novo sequencing using tandem mass spectrometry (MS/MS) is a primary method for determining a peptide's amino acid sequence without prior knowledge of its composition. libretexts.org The peptide is first ionized, often using electrospray ionization (ESI) or matrix-assisted laser desorption ionization (MALDI), and its mass-to-charge ratio (m/z) is determined. openstax.org Subsequently, the peptide ions are fragmented, typically at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the sequence.

For this compound, this fragmentation pattern would be analyzed to confirm the Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr sequence.

Interactive Table 1: Theoretical Monoisotopic Masses of b- and y-ions for this compound

| Sequence | b-ion | m/z (b-ion) | y-ion | m/z (y-ion) |

|---|---|---|---|---|

| C | b1 | 104.03 | y8 | 1083.54 |

| K | b2 | 232.12 | y7 | 980.51 |

| N | b3 | 346.16 | y6 | 852.41 |

| F | b4 | 493.23 | y5 | 738.37 |

| F | b5 | 640.30 | y4 | 591.30 |

| W | b6 | 826.38 | y3 | 444.23 |

| K | b7 | 954.48 | y2 | 258.15 |

This table presents the theoretical monoisotopic masses for the primary fragment ions, which would be compared against experimental data to verify the sequence.

Chemical Degradation Methods (e.g., Edman Degradation)

Edman degradation is a chemical method for sequencing peptides from the N-terminus. wikipedia.org The process involves a cyclical reaction where the N-terminal amino acid is specifically labeled with phenyl isothiocyanate (PITC) and then cleaved from the peptide chain without breaking other peptide bonds. libretexts.orgcreative-proteomics.com The resulting phenylthiohydantoin (PTH)-amino acid derivative is then identified, typically by chromatography, and the cycle is repeated on the shortened peptide. ehu.eus

This method provides unambiguous identification of each residue in sequence. For the peptide , the process would proceed through eight cycles, sequentially identifying Cys, Lys, Asn, and so on. Modern automated sequencers can accurately perform this for peptides up to 30-50 residues. wikipedia.orgcreative-proteomics.com

Interactive Table 2: Simulated Edman Degradation Cycles for this compound

| Cycle | Remaining Peptide | Identified PTH-Amino Acid |

|---|---|---|

| 1 | H-Lys-Asn-Phe-Phe-Trp-Lys-Thr-OH | PTH-Cysteine |

| 2 | H-Asn-Phe-Phe-Trp-Lys-Thr-OH | PTH-Lysine |

| 3 | H-Phe-Phe-Trp-Lys-Thr-OH | PTH-Asparagine |

| 4 | H-Phe-Trp-Lys-Thr-OH | PTH-Phenylalanine |

| 5 | H-Trp-Lys-Thr-OH | PTH-Phenylalanine |

| 6 | H-Lys-Thr-OH | PTH-Tryptophan |

| 7 | H-Thr-OH | PTH-Lysine |

This table illustrates the stepwise removal and identification of amino acids from the N-terminus.

Limitations of Edman degradation include its inability to proceed if the N-terminus is chemically modified (e.g., acetylated) and its difficulty in identifying the positions of disulfide bridges. wikipedia.org

Identification of Post-Translational Modifications (PTMs) on Susceptible Residues (Cys, Lys, Trp, Thr)

The amino acid residues within this compound are susceptible to various post-translational modifications (PTMs), which can alter the peptide's structure and function. High-resolution mass spectrometry is a key tool for detecting the mass shifts associated with these modifications.

The susceptible residues in this peptide are Cysteine, Lysine (B10760008), Tryptophan, and Threonine. nih.gov

Cysteine (Cys): The thiol group of cysteine is highly reactive and can undergo numerous modifications, including oxidation (sulfenylation, sulfinylation, sulfonylation), S-nitrosylation, and the formation of disulfide bonds with other cysteine residues. nih.govnih.gov

Lysine (Lys): The primary amine in the side chain of lysine can be modified by acetylation and methylation, among other modifications. alphafoldserver.com

Tryptophan (Trp): The indole (B1671886) side chain of tryptophan can undergo formylation. alphafoldserver.com

Threonine (Thr): The hydroxyl group of threonine is a common site for phosphorylation. alphafoldserver.com

Interactive Table 3: Potential Post-Translational Modifications (PTMs) for Susceptible Residues

| Residue | Position(s) | Potential PTM |

|---|---|---|

| Cysteine | 1 | Oxidation, S-nitrosylation, Disulfide bond formation |

| Lysine | 2, 7 | Acetylation, Methylation, Ubiquitination |

| Tryptophan | 6 | Formylation, Oxidation |

This table summarizes common modifications that could occur on the specific amino acid residues of the peptide.

Secondary Structure Determination in Solution

The linear sequence of a peptide folds into a three-dimensional structure. The secondary structure refers to local, recurring structural motifs, such as alpha-helices and beta-turns, stabilized by hydrogen bonds. wikipedia.org For a relatively short peptide like this compound, these elements are typically transient and exist in equilibrium with random coil conformations.

Alpha-Helical Propensities and Potential End-Capping Effects (Thr)

The propensity of a peptide sequence to form an α-helix is determined by the intrinsic helical propensities of its constituent amino acids. wikipedia.org Amino acids like Alanine (B10760859), Leucine, and Lysine are strong helix formers, while Glycine and Proline are considered helix breakers. nih.gov The tendency of each amino acid to favor or disfavor a helical conformation can be quantified. pitt.edu

For this compound, the presence of two Lysine residues suggests some helical propensity. However, residues like Asparagine, Threonine, and Cysteine are generally considered helix-disfavoring. pitt.edu

Interactive Table 4: Helix Propensity Scale for Amino Acids in this compound

| Position | Residue | Helix Propensity (kcal/mol)* | Tendency |

|---|---|---|---|

| 1 | Cys | 0.68 | Disfavors |

| 2 | Lys | 0.26 | Favors |

| 3 | Asn | 0.65 | Disfavors |

| 4 | Phe | 0.54 | Disfavors |

| 5 | Phe | 0.54 | Disfavors |

| 6 | Trp | 0.49 | Neutral/Slightly Disfavors |

| 7 | Lys | 0.26 | Favors |

*Based on a scale where Ala=0 and higher values indicate less favorable helix formation. nih.gov

The C-terminal Threonine residue can play a role in "end-capping," where its side chain can form hydrogen bonds with the backbone amide groups of preceding residues, providing a stabilizing cap at the end of a potential, albeit short, helical segment. nih.gov

Beta-Turn and Loop Conformations

Beta-turns are secondary structures that reverse the direction of the polypeptide chain, typically involving four amino acid residues. nih.govwikipedia.org They are crucial for creating compact, globular structures and are common in loop regions. pearson.com The sequence of the peptide can be analyzed for segments that are likely to form beta-turns. Several types of beta-turns exist (e.g., Type I, Type II), distinguished by the dihedral angles of the central two residues. wikipedia.org

Given the sequence Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr, several four-residue segments could potentially form beta-turns. Computational tools and spectroscopic methods like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to investigate the presence and stability of such turns in solution. nih.govnih.gov For example, segments like Asn-Phe-Phe-Trp or Phe-Trp-Lys-Thr could be analyzed for their turn-forming potential based on the known positional preferences of their constituent amino acids.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenyl isothiocyanate (PITC) |

| Phenylthiohydantoin (PTH) |

| Alanine |

| Leucine |

| Lysine |

| Glycine |

| Proline |

| Asparagine |

| Threonine |

| Cysteine |

| Tryptophan |

Role of Specific Amino Acid Sequences (e.g., -Phe-Phe-Trp-) in Structural Motifs

The sequence of amino acids in a peptide is the primary determinant of its final three-dimensional structure and, consequently, its function. ebsco.comjpt.com Even minor changes in this sequence can lead to significant alterations in the peptide's biological activity and stability. jpt.com The -Phe-Phe-Trp- sequence within this compound is a critical structural motif. This cluster of aromatic residues plays a significant role in the formation of stable structural elements.

Conformational Flexibility and Dynamics

Peptides are not static molecules but exist as an ensemble of interconverting conformations. youtube.com This conformational flexibility is essential for their biological function, allowing them to adapt their shape to bind to specific receptors. nih.gov The flexibility of a peptide is influenced by the nature of its constituent amino acids. researchgate.net For instance, flexible linker regions often connect more rigid structural domains, enabling movements like hinge-like motions. youtube.com

Influence of Individual Amino Acid Residues on Peptide Conformation and Stability

The cysteine residue at the N-terminus of this compound contains a thiol group (-SH) that has the potential to form a disulfide bond (-S-S-) with another cysteine residue. technologynetworks.comyoutube.com In many naturally occurring peptides and proteins, including the hormone somatostatin (B550006) and its analogs, disulfide bridges are crucial for stabilizing the tertiary structure. nih.govresearchgate.netspringernature.com

The formation of a disulfide bridge introduces a covalent cross-link that significantly restricts the conformational freedom of the peptide backbone, leading to a more defined and stable three-dimensional structure. researchgate.netspringernature.com This is a common strategy used in peptide engineering to enhance biological activity and stability. researchgate.net For instance, in somatostatin analogs, a disulfide bridge is often engineered to create a cyclic structure, which is essential for their receptor-binding affinity and in vivo stability. nih.govacs.orgrsc.org The environment also plays a role, with the more oxidative conditions outside of cells favoring the formation of these bonds. youtube.com

The aromatic residues phenylalanine (Phe) and tryptophan (Trp) play a pivotal role in shaping the structure of this compound through various non-covalent interactions. researchgate.netnih.gov These include π-π stacking interactions between the aromatic rings and hydrophobic interactions. researchgate.netnih.gov These forces are significant in driving the peptide to fold and adopt a specific conformation in an aqueous environment, where the hydrophobic residues tend to be shielded from the water. wikipedia.org

Studies have shown that tryptophan can have a more significant destabilizing effect on α-helical structures compared to phenylalanine, potentially due to steric hindrance and its hydrogen-bonding capabilities. rsc.orgresearchgate.net The presence and positioning of these aromatic residues are critical for creating and maintaining the structural motifs necessary for biological activity. rsc.orgrsc.org The interaction between aromatic side chains can provide considerable stability to the peptide's structure. researchgate.net

The charged lysine residues can form salt bridges (ionic bonds) with negatively charged residues, if present, or interact favorably with the polar solvent, water. wikipedia.orgnih.gov These electrostatic interactions can significantly influence the peptide's folding and stability. nih.gov The solvation shell, a layer of ordered water molecules around the peptide, is stabilized by interactions with charged and polar residues on the peptide's surface, which is crucial for maintaining the protein's conformational stability. khanacademy.orgyoutube.com The distribution of charged groups on the peptide's surface affects its enthalpic stability, with less solvent-exposed charged groups contributing more favorably. nih.gov Asparagine, with its polar side chain, can form hydrogen bonds with water and other polar groups within the peptide, further contributing to the stability of the folded structure and its interaction with the aqueous environment. wikipedia.org The neighboring residue effect, where the properties of adjacent amino acids influence the backbone conformation, is also impacted by the solvation of peptide groups. pnas.org

Molecular Interactions and Recognition Mechanisms of H Cys Lys Asn Phe Phe Trp Lys Thr Oh

Investigation of Binding Affinity and Specificity with Biomolecular Targets

The binding characteristics of H-Cys-lys-asn-phe-phe-trp-lys-thr-OH and its analogs have been a subject of detailed research, particularly in the context of their interaction with somatostatin (B550006) receptors (SSTRs).

Receptor Binding Assays (e.g., Somatostatin Receptor Subtype Binding, given sequence similarity)

The peptide's affinity for various somatostatin receptor subtypes (SSTR1-SSTR5) is a key determinant of its biological activity. While native somatostatin binds to all five receptor subtypes with high affinity, synthetic analogs often exhibit a degree of selectivity. mdpi.compnas.org For instance, the widely used somatostatin analog, octreotide (B344500), shows a much higher affinity for SSTR2 and SSTR5 compared to other subtypes. mdpi.comoup.com

Studies on a variety of somatostatin analogs have revealed that specific structural modifications can significantly alter receptor binding profiles. For example, a dissociation between the effects of somatostatin and certain octapeptide analogs has been observed in some pituitary and islet cell tumors, suggesting that these tumors may express SSTR subtypes for which the analogs have low affinity. nih.gov This highlights the importance of matching the analog's binding profile to the receptor expression profile of the target tissue. mdpi.com

Interactive Data Table: Somatostatin Receptor Subtype Binding Affinity of Selected Analogs

| Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |

| Somatostatin-14 | ~1.0 | ~0.5 | ~1.5 | ~2.5 | ~1.2 |

| Octreotide | >1000 | ~0.6 | ~30 | >1000 | ~7.9 |

| Lanreotide | >1000 | ~1.1 | ~12 | ~45 | ~5.8 |

| Pasireotide | ~1.5 | ~1.0 | ~0.16 | >100 | ~0.2 |

Note: The data presented is a compilation from various sources and represents approximate values for comparative purposes. The binding affinity of this compound is expected to be influenced by its linear nature compared to these cyclic analogs.

Protein-Peptide Interaction Studies

For example, studies on somatostatin analogs have shown that they can also bind to opioid receptors, albeit with lower affinity than to somatostatin receptors. nih.gov This cross-reactivity can be modulated by specific amino acid substitutions, indicating that the peptide's binding profile is not limited to a single receptor family. nih.gov

Enzyme Interaction Studies (e.g., with proteases)

The in vivo efficacy of peptide-based compounds like this compound is often limited by their susceptibility to degradation by proteases. The native somatostatin-14 has a very short plasma half-life of only a few minutes due to rapid enzymatic cleavage. nih.gov

Research has identified specific proteases in the brain that are responsible for degrading somatostatin. nih.gov These enzymes, identified as endopeptidases, cleave the peptide at specific sites. For instance, a 68-kDa protease has been shown to cleave somatostatin at the Asn5-Phe6 and Phe6-Phe7 bonds, which are present in the this compound sequence. nih.gov Another enzyme is involved in converting the precursor somatostatin-28 into somatostatin-14 by cleaving at an Arg-Lys site. nih.gov The linear structure of this compound likely makes it more vulnerable to such proteolytic degradation compared to its cyclic counterparts, which often exhibit enhanced stability.

Kinetic Analysis of Molecular Association and Dissociation

The interaction between a peptide and its receptor is a dynamic process characterized by the rates of association (kon) and dissociation (koff). These kinetic parameters, which can be measured using techniques like Surface Plasmon Resonance (SPR), provide a more detailed understanding of the binding event than affinity constants alone. rsc.org

A high association rate allows the peptide to bind to its target quickly, while a low dissociation rate results in a longer-lasting interaction. For somatostatin analogs, a slow dissociation from the receptor is often a desirable characteristic as it can lead to a prolonged biological effect. nih.gov

Delineation of Critical Residues for Binding and Activity through Mutational Analysis (e.g., Alanine (B10760859) Scanning)

To identify the amino acid residues that are most critical for the binding and activity of this compound, researchers often employ a technique called alanine scanning. wikipedia.org This involves systematically replacing each amino acid in the peptide with alanine and then measuring the effect of the mutation on receptor binding or biological activity. wikipedia.orgmybiosource.com Alanine is chosen because its small, non-polar side chain generally does not introduce significant structural perturbations, allowing the role of the original side chain to be assessed. wikipedia.org

Studies on somatostatin and its analogs have extensively used this approach to map the key residues involved in receptor interaction. nih.gov For example, N-methylation scanning, a related technique, revealed that modifying the backbone at certain positions could either decrease or increase binding affinity, highlighting the sensitivity of the interaction to subtle structural changes. nih.gov

Significance of Aromatic Residues (Phe, Trp) in Binding Interfaces

The aromatic residues Phenylalanine (Phe) and Tryptophan (Trp) are known to play a crucial role in many protein-peptide interactions due to their ability to engage in hydrophobic and aromatic stacking interactions. nih.gov In the context of this compound, the Phe-Phe-Trp sequence is part of the core pharmacophore responsible for somatostatin receptor binding.

Mutational studies have confirmed the importance of these residues. For example, replacing the Phenylalanine at position 3 of some somatostatin analogs with Tyrosine, another aromatic amino acid, was found to significantly increase their affinity for opiate receptors. nih.gov This suggests that the aromatic nature of this position is critical for binding, and subtle changes can alter receptor selectivity.

Interactive Data Table: Hypothetical Alanine Scan of this compound

| Original Residue | Position | Alanine Mutant | Expected Effect on SSTR2 Binding | Rationale |

| Cysteine | 1 | Cys1Ala | Moderate Decrease | May be involved in conformational stability or minor receptor contacts. |

| Lysine (B10760008) | 2 | Lys2Ala | Significant Decrease | Positively charged side chain likely forms a key salt bridge with the receptor. |

| Asparagine | 3 | Asn3Ala | Minor Decrease | Polar side chain may form hydrogen bonds with the receptor. |

| Phenylalanine | 4 | Phe4Ala | Major Decrease | Aromatic side chain is part of the core pharmacophore and crucial for hydrophobic interactions. |

| Phenylalanine | 5 | Phe5Ala | Major Decrease | Adjacent aromatic residue, likely contributing significantly to the hydrophobic binding pocket. |

| Tryptophan | 6 | Trp6Ala | Major Decrease | The large indole (B1671886) side chain is a critical component of the pharmacophore, involved in extensive interactions. |

| Lysine | 7 | Lys7Ala | Significant Decrease | Another key positively charged residue, likely forming an important ionic interaction. |

| Threonine | 8 | Thr8Ala | Minor to Moderate Decrease | Hydroxyl group may participate in hydrogen bonding with the receptor. |

Note: This table is a hypothetical representation based on the known structure-activity relationships of somatostatin analogs. The actual effects would need to be determined experimentally.

Contribution of Polar and Charged Residues (Cys, Lys, Asn, Thr) to Interaction Specificity

The specificity of peptide-protein interactions is often driven by a combination of hydrophobic and polar interactions. nih.gov While hydrophobic residues are crucial for the stability of the interaction interface, polar and charged residues are key contributors to the specificity of these interactions. nih.govnih.gov They achieve this through the formation of hydrogen bonds, salt bridges, and other electrostatic interactions. nih.gov The polar and charged residues in the peptide this compound—namely Cysteine (Cys), Lysine (Lys), Asparagine (Asn), and Threonine (Thr)—play a significant role in defining its interaction profile.

Lysine (Lys): As a basic amino acid, lysine possesses a positively charged amino group on its side chain at physiological pH. wikipedia.org This positive charge allows it to form strong electrostatic interactions, known as salt bridges, with negatively charged residues on a target protein, such as aspartate or glutamate. nih.govwikipedia.org These interactions are highly directional and contribute significantly to the specificity of binding. The presence of two lysine residues in the peptide sequence amplifies the potential for such electrostatic anchoring to a target.

Asparagine (Asn): The side chain of asparagine contains a carboxamide group, making it a polar, uncharged residue. wikipedia.org This group can act as both a hydrogen bond donor and acceptor, enabling the formation of specific hydrogen bonding networks with a receptor. researchgate.netpnas.org These hydrogen bonds are critical for orienting the peptide correctly within a binding pocket and for stabilizing the bound conformation.

Threonine (Thr): Threonine is a polar, uncharged amino acid with a hydroxyl group on its side chain. wikipedia.org Similar to asparagine, this hydroxyl group can participate in hydrogen bonding with appropriate functional groups on a binding partner. researchgate.net The presence of threonine adds to the peptide's capacity for forming specific, stabilizing interactions.

Cysteine (Cys): Cysteine is unique due to its thiol (-SH) group. While it is considered a weakly polar amino acid, its thiol group can act as a hydrogen bond donor or acceptor. nih.gov More significantly, the thiol group is reactive and can form a covalent disulfide bond with another cysteine residue, either within the same peptide chain (intramolecular) or with a cysteine on a target protein (intermolecular). wikipedia.org This covalent linkage, if formed, would create a highly stable and specific interaction. The sulfur in cysteine can also participate in weaker interactions with aromatic rings. nih.gov

The following table summarizes the key properties of the polar and charged residues in the peptide:

| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Type | Key Potential Interactions |

| Cysteine | Cys | C | Polar, Uncharged (weakly) | Hydrogen bonds, Disulfide bonds |

| Lysine | Lys | K | Positively Charged, Basic | Salt bridges, Hydrogen bonds |

| Asparagine | Asn | N | Polar, Uncharged | Hydrogen bonds |

| Threonine | Thr | T | Polar, Uncharged | Hydrogen bonds |

These residues collectively provide a "molecular fingerprint" that allows the peptide to recognize and bind to a specific target with high selectivity. The geometry and chemical nature of the residues surrounding the binding site are crucial for this recognition. researchgate.net

Structural Basis of Ligand-Target Recognition (e.g., via NMR-based structural models of complexes or computational docking)

Understanding the three-dimensional structure of the peptide in complex with its target is fundamental to deciphering the precise mechanisms of recognition. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational docking are powerful tools for this purpose.

NMR-based Structural Models:

NMR spectroscopy is a key experimental technique for determining the structure of biomolecules in solution, which closely mimics the physiological environment. nih.gov For a peptide-protein complex, NMR can provide information on which atoms are in close proximity, the conformation of the bound peptide, and the dynamics of the interaction. mdpi.com

By measuring nuclear Overhauser effects (NOEs) between the peptide and its target, researchers can identify intermolecular contacts. Chemical shift perturbation mapping, where changes in the NMR signals of the protein are monitored upon addition of the peptide, can identify the binding interface. embopress.org These experimental restraints are then used to calculate an ensemble of structures representing the bound state of the complex. embopress.org Such a model would reveal the specific hydrogen bonds, salt bridges, and hydrophobic contacts that stabilize the interaction between this compound and its receptor.

Computational Docking:

Computational docking is a modeling technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com This method involves sampling a large number of possible conformations and orientations of the peptide within the binding site of the target protein and then using a scoring function to rank them.

A typical workflow for docking this compound to a target would involve:

Obtaining or modeling the 3D structures of the peptide and the target protein.

Defining the potential binding site on the target.

Allowing the docking algorithm to explore various binding poses of the flexible peptide.

Scoring and clustering the resulting poses to identify the most probable binding mode.

The results of docking studies can provide valuable insights into the key interactions driving complex formation and can be used to generate hypotheses that are then testable by experimental methods like site-directed mutagenesis. embopress.org

The table below outlines the primary outputs of these structural methods:

| Method | Type | Primary Output | Insights Gained |

| NMR Spectroscopy | Experimental | High-resolution 3D structure of the complex in solution | Identification of specific intermolecular contacts, conformation of the bound peptide, dynamic aspects of the interaction. mdpi.comembopress.org |

| Computational Docking | In Silico | Predicted binding pose and interaction energy | Plausible binding modes, key residues involved in the interaction, basis for rational drug design. mdpi.comnih.govnih.gov |

Together, these approaches provide a detailed picture of the structural basis for ligand-target recognition, revealing how the specific sequence and properties of this compound lead to its specific biological function.

Peptide Engineering and Rational Design Strategies for H Cys Lys Asn Phe Phe Trp Lys Thr Oh Analogs

Modifications for Enhanced Proteolytic Stability in Research Models

A significant hurdle in the therapeutic application of peptides is their rapid degradation by proteases in biological systems. To address this, several modifications are strategically incorporated into the peptide backbone and side chains to enhance proteolytic stability.

One of the most effective strategies to increase resistance to enzymatic degradation is the substitution of L-amino acids with their D-enantiomers. novoprolabs.comnih.gov Proteolytic enzymes are stereospecific and typically recognize L-amino acid residues; the presence of a D-amino acid at a cleavage site can sterically hinder enzyme binding and catalysis. novoprolabs.com

A key modification in many somatostatin (B550006) analogs is the replacement of L-Trp at position 8 with D-Trp. researchgate.net This substitution not only enhances stability but can also stabilize the bioactive β-turn conformation, which is crucial for receptor binding. researchgate.net For H-Cys-lys-asn-phe-phe-trp-lys-thr-OH, substituting the L-Trp residue with D-Trp is a primary strategy to prevent enzymatic cleavage between Trp and Lys, thereby prolonging the peptide's half-life. researchgate.net The incorporation of D-amino acids has been shown to dramatically enhance the biological activity of small peptides. nih.gov

Interactive Data Table: Effect of D-Trp Substitution on Proteolytic Stability

| Analog | Sequence | Modification | Relative Proteolytic Resistance |

|---|---|---|---|

| Parent Peptide | This compound | None | 1x |

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is another powerful tool for increasing proteolytic stability. novoprolabs.comnih.gov This modification introduces steric hindrance that can disrupt the binding of proteases. novoprolabs.com Furthermore, N-methylation can influence the peptide's conformation and improve its ability to cross cellular membranes. nih.govresearchgate.net

In the context of somatostatin analogs, N-methylation at specific residues has been shown to enhance metabolic resistance. novoprolabs.com For this compound, systematic N-methylation scanning can identify positions where this modification is well-tolerated without compromising receptor affinity. nih.gov For instance, N-methylation of the amide bond between Phe and Trp could be explored. A complete library of N-methylated analogs of a somatostatin cyclopeptidic analogue has been prepared to improve bioavailability, with several analogs retaining nanomolar binding affinity. noaa.gov

Other backbone modifications, such as the introduction of thioether bridges (lanthionine), have also been shown to increase enzymatic stability. nih.gov

Cyclization is a widely employed strategy to enhance peptide stability and bioactivity. researchgate.netnih.gov By covalently linking the N- and C-termini (end-to-end cyclization) or forming a bridge between amino acid side chains, the conformational flexibility of the peptide is reduced. researchgate.net This pre-organization into a bioactive conformation can lead to higher receptor affinity and selectivity, while also protecting the peptide from exopeptidases. novoprolabs.com

For this compound, which already contains a Cys residue, a common strategy is to introduce a second Cys residue to form a disulfide bridge, creating a cyclic structure. This is a hallmark of native somatostatin and its most successful analogs like octreotide (B344500). nih.gov Alternatively, end-to-end cyclization can be achieved by forming an amide bond between the N-terminal Cys and the C-terminal Thr-OH. novoprolabs.com

Interactive Data Table: Comparison of Cyclization Strategies

| Strategy | Description | Potential Advantages for this compound |

|---|---|---|

| Disulfide Bridge | Introduction of a second Cys to form a Cys-Cys bridge. | Mimics native somatostatin; constrains pharmacophore conformation. |

| End-to-End Cyclization | Amide bond formation between N- and C-termini. | Complete protection from exopeptidases; can enhance membrane permeability. researchgate.net |

Strategies for Modulating Receptor Selectivity and Potency

The biological effects of somatostatin are mediated by five different receptor subtypes (SSTR1-5). researchgate.net Native somatostatin binds to all five with high affinity, which can lead to a wide range of physiological effects. researchgate.net For therapeutic applications, analogs with high potency and selectivity for a specific receptor subtype are often desired to minimize off-target effects.

Rational design strategies for modulating receptor selectivity involve modifying the amino acid sequence to favor interaction with one receptor subtype over others. The tetrapeptide sequence Phe-Trp-Lys-Thr is generally considered the core pharmacophore responsible for binding. nih.gov Subtle changes within and outside this region can dramatically alter the selectivity profile.

For example, modifications at the N- and C-termini of the peptide can influence selectivity. nih.gov Introducing a tetrahydroisoquinolinecarboxylate (Tic) moiety at the N-terminus of a somatostatin analog resulted in high affinity for the µ-opioid receptor with exceptional selectivity over somatostatin receptors. nih.gov Similarly, the introduction of a 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9 has been used to generate analogs with high affinity and selectivity for SSTR1. nih.gov The goal is to design analogs that can dissociate the various physiological effects, such as the potent suppression of growth hormone without significantly affecting insulin secretion. oup.comresearchgate.net

Amino Acid Scanning and Truncation Studies to Delineate Structure-Activity Relationships (SAR)

Understanding the contribution of each amino acid to the peptide's activity and receptor binding is crucial for rational design. Amino acid scanning and truncation studies are systematic approaches to elucidate these structure-activity relationships (SAR).

In amino acid scanning, each amino acid in the sequence is systematically replaced with another amino acid (often Alanine (B10760859), known as an "Alanine scan") to probe the importance of its side chain. The resulting analogs are then tested for their binding affinity and functional activity. This helps to identify key residues, or "hot spots," that are critical for the peptide's function. For somatostatin analogs, it is well-established that the Phe7-Trp8-Lys9-Thr10 sequence constitutes the pharmacophore, and even small modifications here can have a significant impact. nih.gov